molecular formula C11H22O4 B8597364 4-Hydroxy-2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate CAS No. 95732-27-7

4-Hydroxy-2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate

Cat. No.: B8597364
CAS No.: 95732-27-7
M. Wt: 218.29 g/mol
InChI Key: OCNODTCSMUUTNC-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate is a useful research compound. Its molecular formula is C11H22O4 and its molecular weight is 218.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

95732-27-7

Molecular Formula

C11H22O4

Molecular Weight

218.29 g/mol

IUPAC Name

(4-hydroxy-2-methylpentan-2-yl) 2,2-dimethylpropaneperoxoate

InChI

InChI=1S/C11H22O4/c1-8(12)7-11(5,6)15-14-9(13)10(2,3)4/h8,12H,7H2,1-6H3

InChI Key

OCNODTCSMUUTNC-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)OOC(=O)C(C)(C)C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A jacketed reactor equipped with a mechanical stirrer, a thermometer and a dropping funnel was charged with 19.9 g (0.160 mole) of 45% KOH, 9.9 g of water, 21.5 g (0.150 mole) of 93.7% 3-hydroxy-1,1-dimethyl butyl hydroperoxide (also known as 4-hydroxy-2-methyl-2-hydroperoxypentane), 25 g of methylene chloride and 0.65 g (0.002 mole) of tetrabutylammonium bromide, a phase transfer catalyst (PTC). The resulting vigorously stirred mixture was cooled to -5° to -2° C. and to it was slowly added 12.6 g (0.100 mole) of 95.4% pivaloyl chloride over a period of about 30 minutes. The resulting product mixture was then stirred for 2 hours at -5° to -2° C. after which 25 g of 10% KOH and an additional 50 g of methylene chloride were added to the reaction mixture. The reaction mass was allowed to separate into two liquid phases at 10° C. and the lower organic layer was removed, dried over about 5% by weight of anhydrous MgSO4 and after the spent desiccant was separated by filtration the methylene chloride was removed in vacuo at 0° to 10° C. Obtained was 24.5 g of liquid product which had an assay of 72.3% according to peroxyester active oxygen content. The corrected yield was 81.3%. An infrared spectrum of the product showed a large broad OH band centered at 3450 to 3550 cm-1.
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0.65 g
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25 g
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19.9 g
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9.9 g
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21.5 g
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25 g
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